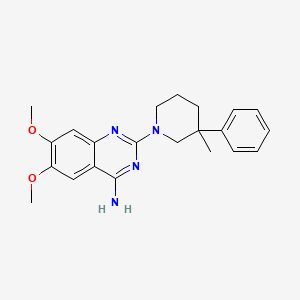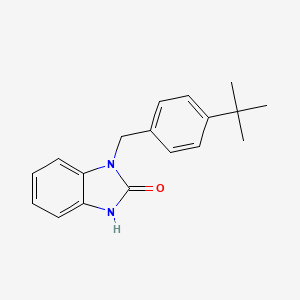
6,7-dimethoxy-2-(3-methyl-3-phenylpiperidin-1-yl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives, including structures similar to 6,7-dimethoxy-2-(3-methyl-3-phenylpiperidin-1-yl)quinazolin-4-amine, often involves cyclizations of alkenyl(alkynyl)-functionalized quinazolinones. This process is a powerful strategy for constructing polyheterocyclic structures, leveraging the synthetic potential of quinazolinone derivatives for regioselective annulation and the creation of fused pyrimidine systems (Vaskevych, Dekhtyar, & Vovk, 2023). The synthesis methodologies emphasize the structural and electronic effects on regio- and stereoselectivity, as well as the mechanisms of these cyclizations.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a quinazolin-4-one core, often modified by various substituents that significantly affect their chemical behavior and biological activity. Studies on quinazoline and acridone alkaloids, which share structural similarities, have highlighted their isolation, structural determination, and biological significance, underscoring the diversity and complexity of these molecules (Michael, 2003).
Chemical Reactions and Properties
Quinazoline derivatives undergo a range of chemical reactions, facilitated by their unique structural features. These reactions include annulations, substitutions, and cyclizations, enabling the synthesis of complex heterocyclic compounds. The chemical reactivity is influenced by the presence of the quinazoline nucleus, which interacts with various reagents and catalysts to form new bonds and molecular frameworks. The transition-metal-catalyzed synthesis of quinazolines exemplifies the modern approaches to constructing these scaffolds, offering insights into the mechanisms and efficiencies of these processes (Tamatam, Kim, & Shin, 2023).
特性
IUPAC Name |
6,7-dimethoxy-2-(3-methyl-3-phenylpiperidin-1-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-22(15-8-5-4-6-9-15)10-7-11-26(14-22)21-24-17-13-19(28-3)18(27-2)12-16(17)20(23)25-21/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFOLLKAVKQOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(3-methyl-3-phenylpiperidin-1-YL)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5646938.png)
![N-(3'-cyano-1'H-spiro[cyclopentane-1,2'-naphthalen]-4'-yl)butanamide](/img/structure/B5646940.png)
![N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5646949.png)
![7-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5646951.png)
![N-ethyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5646964.png)
![6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-methyl-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5646971.png)
![9-[4-(1H-pyrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5646975.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(3-methyl-2-butenoyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5646988.png)
![4-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5647005.png)
![(3R*,4S*)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5647008.png)
![2-ethyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5647016.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5647022.png)